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Compound of Interest

Compound Name: Tripentadecanoin-d5

Cat. No.: B15557102

Introduction

Accurate quantification of lipids from biological tissues is a cornerstone of lipidomics research,
crucial for understanding cellular metabolism, disease pathogenesis, and for the development
of novel therapeutics. The complexity of the lipidome and the potential for variability during
sample preparation necessitate the use of robust extraction protocols and appropriate internal
standards. This application note provides a detailed protocol for the extraction of total lipids
from various tissues using a modified Folch or methyl-tert-butyl ether (MTBE) method,
incorporating Tripentadecanoin-d5 (T15:0-d5) as an internal standard for accurate
guantification by mass spectrometry.

Stable isotope-labeled internal standards, such as Tripentadecanoin-d5, are ideal for
lipidomics as they closely mimic the chemical and physical properties of the target analytes,
compensating for variations in extraction efficiency, ionization, and system drift.[1][2][3] The
addition of the internal standard at the initial stage of sample preparation ensures that it
undergoes the same processing as the endogenous lipids, leading to reliable and reproducible
quantification.[1][4]

This document is intended for researchers, scientists, and drug development professionals
engaged in lipid analysis from biological matrices.

Data Presentation
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The following table represents typical quantitative data obtained from the analysis of various
mouse tissues using the described protocol with Tripentadecanoin-d5 as an internal standard.
The values are presented as micrograms of total fatty acids per milligram of wet tissue weight.

. Mean Total Fatty Acid L.
Tissue Type . Standard Deviation
Concentration (pg/mg)

Liver 15.2 1.8
Brain 10.5 1.2
Adipose 85.7 9.3
Muscle 54 0.7
Heart 8.9 11

This table provides illustrative data. Actual concentrations will vary depending on the specific
animal model, diet, and experimental conditions.

Experimental Protocols

Two primary methods for lipid extraction are detailed below: a modified Folch method and an
MTBE-based method. The choice of method may depend on the specific tissue type and
downstream analytical requirements.[5][6] For instance, the Folch method is generally
considered robust for a wide range of tissues, while the MTBE method offers advantages in
terms of reduced toxicity and a cleaner lipid phase separation.[7]

Protocol 1: Modified Folch Lipid Extraction

This protocol is a modification of the classic Folch method, incorporating the
Tripentadecanoin-d5 internal standard.[8][9]

Materials:
o Tissue sample (fresh or frozen)

o Tripentadecanoin-d5 internal standard solution (e.g., 1 mg/mL in chloroform)
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e Chloroform (HPLC grade)

e Methanol (HPLC grade)

e 0.9% NaCl solution (or 0.88% KCI)

 Homogenizer (e.g., bead beater or Dounce homogenizer)
e Glass centrifuge tubes with PTFE-lined caps

e Centrifuge

« Nitrogen gas stream evaporator

o Autosampler vials for analysis

Procedure:

o Tissue Preparation: Weigh approximately 20-50 mg of frozen tissue and place it in a pre-
chilled homogenization tube containing ceramic or steel beads.[5]

 Internal Standard Spiking: Add a known amount of Tripentadecanoin-d5 internal standard
solution directly to the tissue in the homogenization tube. The amount should be optimized
based on the expected lipid content of the tissue and the sensitivity of the mass
spectrometer.

e Homogenization: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.
Homogenize the tissue thoroughly until a uniform suspension is achieved. For tougher
tissues, sonication on ice can be beneficial.[9]

o Extraction: Incubate the homogenate for 30 minutes at room temperature with gentle
agitation.

e Phase Separation: Add 0.5 mL of 0.9% NaCl solution to the homogenate to induce phase
separation.[9] Vortex the mixture for 1 minute.

o Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the
phases. Three layers will be visible: an upper aqueous phase (methanol/water), a protein
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disk at the interface, and a lower organic phase (chloroform) containing the lipids.[8]

 Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette,
avoiding the protein interface, and transfer it to a clean glass tube.

o Re-extraction (Optional but Recommended): To maximize lipid recovery, add another 1 mL of
chloroform to the remaining aqueous and protein layers, vortex, centrifuge, and collect the
lower phase, pooling it with the first extract.

e Drying: Evaporate the solvent from the collected organic phase under a gentle stream of
nitrogen gas at room temperature.

o Reconstitution: Reconstitute the dried lipid extract in a known volume of an appropriate
solvent for your analytical platform (e.g., 200 uL of isopropanol or a methanol/chloroform
mixture).[8] Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 2: MTBE Lipid Extraction

This method utilizes methyl-tert-butyl ether (MTBE) as a less toxic alternative to chloroform.[7]
[10]

Materials:

o Tissue sample (fresh or frozen)

o Tripentadecanoin-d5 internal standard solution (e.g., 1 mg/mL in methanol)
o Methyl-tert-butyl ether (MTBE) (HPLC grade)

e Methanol (HPLC grade)

o Water (HPLC grade)

e Homogenizer

e Glass centrifuge tubes with PTFE-lined caps

o Centrifuge
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e Nitrogen gas stream evaporator
e Autosampler vials for analysis
Procedure:

o Tissue Preparation: Weigh approximately 20-50 mg of frozen tissue and place it in a pre-
chilled homogenization tube.[11]

o Homogenization and Internal Standard Addition: Add 1 mL of methanol containing the known
amount of Tripentadecanoin-d5 internal standard to the tissue. Homogenize thoroughly.

o MTBE Addition: Add 3.3 mL of MTBE to the homogenate and vortex for 10 seconds.
o Extraction: Incubate the mixture for 30 minutes at room temperature on a shaker.

o Phase Separation: Add 0.8 mL of water to induce phase separation and vortex for 1 minute.
[11]

o Centrifugation: Centrifuge the sample at 1,000 x g for 10 minutes at room temperature. Two
phases will form: an upper organic phase containing the lipids and a lower aqueous phase.

[7]

 Lipid Collection: Carefully collect the upper organic phase and transfer it to a clean glass
tube.

» Drying: Evaporate the solvent from the collected organic phase under a gentle stream of
nitrogen gas.

» Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analysis and
transfer to an autosampler vial.

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in the described lipid extraction protocols.
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Caption: Modified Folch lipid extraction workflow.
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Caption: MTBE-based lipid extraction workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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